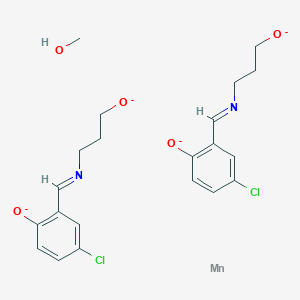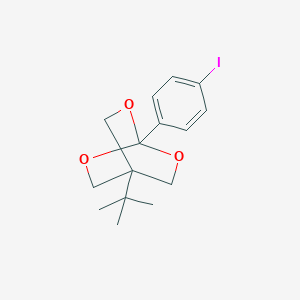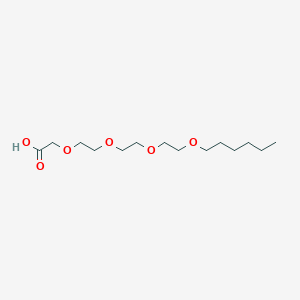
3,6,9,12-Tetraoxaoctadecanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxaoctadecanoicacid, also known as crown ether, is a cyclic polyether that is widely used in scientific research. It is a versatile compound that has a wide range of applications, including as a chelating agent, a solvent, and a catalyst. Crown ether is synthesized through a series of chemical reactions, and its structure and properties make it an important tool in various fields of research.
Mechanism Of Action
The mechanism of action of 3,6,9,12-Tetraoxaoctadecanoicacid ether is based on its ability to form stable complexes with metal ions. The cyclic structure of 3,6,9,12-Tetraoxaoctadecanoicacid ether allows it to selectively bind metal ions of a specific size and charge, and the resulting complex is stable in solution. This property makes 3,6,9,12-Tetraoxaoctadecanoicacid ether useful in separating and detecting metal ions in complex mixtures.
Biochemical And Physiological Effects
Crown ether has no known biochemical or physiological effects in humans. It is generally considered safe for use in laboratory experiments, although precautions should be taken when handling concentrated solutions or working with reactive derivatives.
Advantages And Limitations For Lab Experiments
Crown ether has several advantages for use in laboratory experiments. It is a versatile compound that can be easily modified to produce derivatives with specific properties. It is also relatively inexpensive and widely available. However, 3,6,9,12-Tetraoxaoctadecanoicacid ether has some limitations, including its limited solubility in nonpolar solvents and its tendency to form complexes with other organic compounds.
Future Directions
There are several potential future directions for research on 3,6,9,12-Tetraoxaoctadecanoicacid ether. One area of interest is the development of new 3,6,9,12-Tetraoxaoctadecanoicacid ether derivatives with enhanced properties, such as increased selectivity for specific metal ions or improved solubility in nonpolar solvents. Another area of research is the application of 3,6,9,12-Tetraoxaoctadecanoicacid ether in the development of new catalysts for organic reactions. Additionally, 3,6,9,12-Tetraoxaoctadecanoicacid ether may have potential applications in drug delivery and other biomedical fields. Further research is needed to explore these and other potential applications of 3,6,9,12-Tetraoxaoctadecanoicacid ether in scientific research.
Synthesis Methods
The synthesis of 3,6,9,12-Tetraoxaoctadecanoicacid ether involves the reaction of an alkene with an epoxide in the presence of a strong acid catalyst. The resulting product is then treated with a base to form the cyclic ether. The process can be further modified to produce a variety of 3,6,9,12-Tetraoxaoctadecanoicacid ether derivatives with different functional groups and properties.
Scientific Research Applications
Crown ether has a wide range of applications in scientific research. It is commonly used as a chelating agent to selectively bind metal ions in solution, making it useful in analytical chemistry and environmental monitoring. It is also used as a solvent in organic chemistry, as it can dissolve a wide range of polar and nonpolar compounds. In addition, 3,6,9,12-Tetraoxaoctadecanoicacid ether is a useful catalyst in various reactions, including polymerization and oxidation.
properties
CAS RN |
117591-36-3 |
|---|---|
Product Name |
3,6,9,12-Tetraoxaoctadecanoicacid |
Molecular Formula |
C14H28O6 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-17-7-8-18-9-10-19-11-12-20-13-14(15)16/h2-13H2,1H3,(H,15,16) |
InChI Key |
CZCCHIDOMPOGLB-UHFFFAOYSA-N |
SMILES |
CCCCCCOCCOCCOCCOCC(=O)O |
Canonical SMILES |
CCCCCCOCCOCCOCCOCC(=O)O |
Other CAS RN |
117591-36-3 |
synonyms |
HEXETH-4 CARBOXYLIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



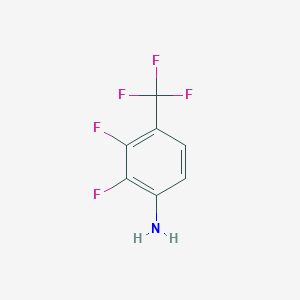
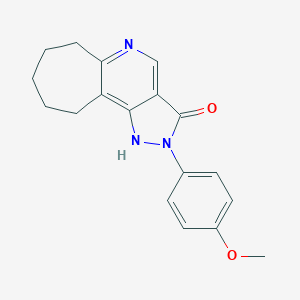
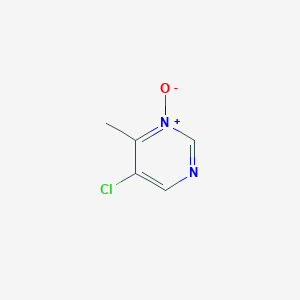
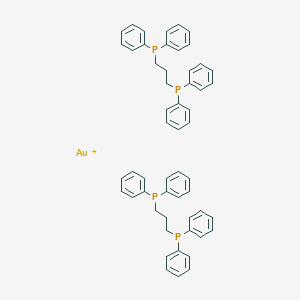
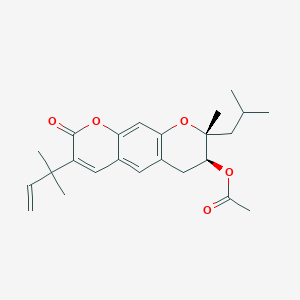
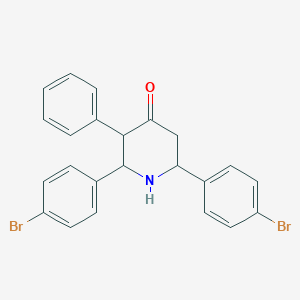
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

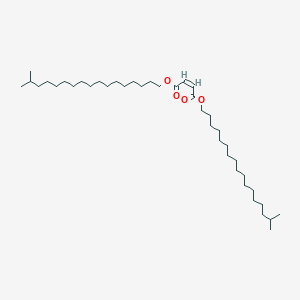
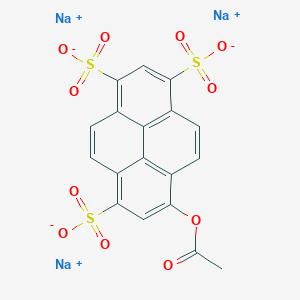
![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)
